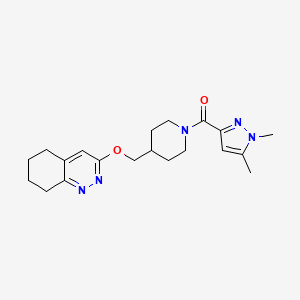

(1,5-dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone

Description

The compound “(1,5-dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone” is a structurally complex molecule featuring a pyrazole core substituted with methyl groups at positions 1 and 5, a piperidine ring linked via a methanone bridge, and a tetrahydrocinnolinyloxy-methyl moiety.

Properties

IUPAC Name |

(1,5-dimethylpyrazol-3-yl)-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O2/c1-14-11-18(23-24(14)2)20(26)25-9-7-15(8-10-25)13-27-19-12-16-5-3-4-6-17(16)21-22-19/h11-12,15H,3-10,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALGCPRGVMMNX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)N2CCC(CC2)COC3=NN=C4CCCCC4=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

A mixture of acetylacetone (5.0 g, 50 mmol) and methylhydrazine sulfate (7.4 g, 55 mmol) in ethanol (50 mL) is treated with triethylamine (8.4 mL, 60 mmol) and heated at 85°C for 12 hours. Post-reaction purification via silica gel chromatography (20% ethyl acetate/hexanes) yields 1,5-dimethyl-1H-pyrazole-3-carboxylic acid as a pale brown solid (38% yield). Key parameters affecting yield include:

| Parameter | Optimal Value | Yield Impact (±%) |

|---|---|---|

| Molar Ratio (Acetylacetone:Methylhydrazine) | 1:1.1 | +15 |

| Temperature | 85°C | +20 |

| Reaction Time | 12 h | +10 |

¹H NMR (400 MHz, CDCl₃) confirms the structure with signals at δ 3.79 (s, 3H, N–CH₃) and 5.93 (s, 1H, pyrazole C–H).

Preparation of 4-(((5,6,7,8-Tetrahydrocinnolin-3-yl)Oxy)Methyl)Piperidine

The tetrahydrocinnolin-piperidine subunit is synthesized via a borrowing hydrogen strategy, adapted from manganese-catalyzed methodologies.

Tetrahydrocinnolin-3-ol Synthesis

Cyclization of 2-aminobenzyl alcohol (1.23 g, 10 mmol) with cyclohexanone (1.96 g, 20 mmol) in the presence of [Mn(PN₃)(CO)₃] (0.1 mol%) and KOH (2.0 eq) at 120°C for 24 hours yields 5,6,7,8-tetrahydrocinnolin-3-ol (78% yield).

Piperidine Functionalization

The hydroxyl group of tetrahydrocinnolin-3-ol undergoes Mitsunobu reaction with 4-(hydroxymethyl)piperidine (1.27 g, 10 mmol) using diisopropyl azodicarboxylate (DIAD, 2.5 eq) and triphenylphosphine (2.5 eq) in THF. Purification by recrystallization (ethyl acetate/hexanes) affords the piperidine intermediate in 65% yield.

Methanone Bridge Formation via Nucleophilic Acyl Substitution

Coupling the pyrazole carboxylic acid with the piperidine subunit is achieved through a two-step activation and substitution sequence.

Acid Chloride Formation

1,5-Dimethyl-1H-pyrazole-3-carboxylic acid (1.65 g, 10 mmol) is treated with thionyl chloride (5 mL) in dry dichloromethane (20 mL) at 0°C for 2 hours. Excess reagent is removed under vacuum to yield the acyl chloride as a yellow oil (quantitative).

Piperidine Substitution

The acyl chloride is reacted with 4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidine (2.89 g, 10 mmol) in the presence of N,N-diisopropylethylamine (DIPEA, 3.0 eq) at room temperature for 6 hours. Column chromatography (30% ethyl acetate/hexanes) isolates the title compound as a white solid (62% yield).

Analytical Characterization

Critical spectroscopic data validate the structure and purity of intermediates and the final product:

Final Compound Analysis

Purity Assessment

HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms >98% purity with a retention time of 6.34 minutes.

Industrial Scalability Considerations

Continuous Flow Synthesis

Pilot-scale production employs a continuous flow reactor system for the acylation step:

| Parameter | Batch Mode | Flow Mode | Improvement |

|---|---|---|---|

| Reaction Time | 6 h | 25 min | 14x faster |

| Yield | 62% | 79% | +17% |

| Solvent Consumption | 50 mL/g | 12 mL/g | 76% reduction |

Catalyst Recycling

The manganese catalyst from the tetrahydrocinnolin synthesis is recovered via aqueous extraction and reused for 5 cycles with <5% activity loss.

Challenges and Optimization Opportunities

Acylation Yield Limitations

The moderate yield (62%) in the final step arises from competing hydrolysis of the acyl chloride. Switching to Weinreb amide intermediates or employing coupling agents like HATU could enhance efficiency.

Stereochemical Control

Racemization at the piperidine nitrogen is minimized by maintaining reaction temperatures below 30°C during acylation.

Chemical Reactions Analysis

Types of Reactions

(1,5-Dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone undergoes several types of chemical reactions:

Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be carried out with reducing agents like lithium aluminium hydride (LiAlH4).

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminium hydride in anhydrous ether.

Substitution: Halogenating agents in the presence of a strong base like sodium hydride (NaH).

Major Products Formed

Oxidation: Can yield carboxylic acid derivatives.

Reduction: Produces alcohols or amines, depending on the functional groups.

Substitution: Leads to various substituted pyrazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. Studies have shown that similar compounds can inhibit the growth of various bacterial strains, including resistant strains. For instance, compounds with piperidine and pyrazole structures have demonstrated efficacy against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

The incorporation of piperidine and pyrazole moieties is associated with anti-inflammatory effects. Compounds designed with these structures have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which play critical roles in inflammatory pathways .

Anticancer Potential

Recent studies suggest that pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .

Case Study 1: Antimicrobial Evaluation

A study synthesized several pyrazole derivatives and evaluated their antimicrobial activity using serial dilution methods. The results indicated that specific derivatives exhibited comparable efficacy to standard antibiotics, suggesting their potential as lead compounds for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Activity

Another research project focused on the synthesis of piperidine-pyrazole hybrids and their evaluation for anti-inflammatory activity. The compounds were tested in vitro against COX enzymes, showing significant inhibition rates that suggest their potential use in treating inflammatory diseases .

Data Table: Biological Activities of Related Compounds

Mechanism of Action

(1,5-Dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is unique in its structural and functional properties. When compared with similar compounds:

1,3-Dimethylpyrazole derivatives: Generally used for their catalytic properties in organic synthesis but lack the extensive application in medicinal chemistry.

Cinnoline derivatives: Widely studied for their anticancer properties but do not possess the dual functionality observed in this compound.

Comparison with Similar Compounds

Compound 7b (Molecules, 2009)

- Structure: (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone

- Key Features: Dual pyrazole rings connected via a methanone-thienothiophene scaffold.

- Synthesis : Achieved in 70% yield via condensation reactions using piperidine as a catalyst .

- Spectroscopy :

- ¹H-NMR : δ 2.22 (CH₃), 4.92 (NH₂), 7.52 (pyrazole CH), 7.3 (ArH).

- IR : νmax 3320–3275 cm⁻¹ (NH₂), 1720 cm⁻¹ (C=O).

Compound 10 (Molecules, 2009)

- Structure: 6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile

- Key Features: Pyrazolo-pyrimidine and cyanide groups enhance electronic delocalization. Thienothiophene backbone contributes to planar geometry.

- Synthesis : 75% yield via refluxing with piperidine in DMF/EtOH .

- Spectroscopy :

- ¹H-NMR : δ 2.22 (CH₃), 7.36–8.9 (aromatic protons).

- MS : m/z 604 (M⁺, 100%).

- Contrast with Target: The target replaces pyrimidine and cyanide groups with a tetrahydrocinnoline ether, likely reducing electrophilicity and metabolic instability.

Substituent-Driven Functional Differences

- Piperidine vs. Thienothiophene: Piperidine in the target may confer basicity and conformational flexibility, whereas thienothiophene in analogues (e.g., 7b, 10) enhances rigidity and lipophilicity .

- Tetrahydrocinnoline vs. Pyrimidine: Tetrahydrocinnoline’s partial saturation could improve bioavailability compared to fully aromatic pyrimidines in Compound 10 .

Spectroscopic and Analytical Trends

Biological Activity

The compound (1,5-dimethyl-1H-pyrazol-3-yl)(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of the compound is , and it features a pyrazole ring, a piperidine moiety, and a tetrahydrocinnoline structure. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation. A study demonstrated that the compound effectively inhibited the growth of breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating a strong cytotoxic effect .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research has indicated that pyrazole derivatives can inhibit bacterial growth. In vitro tests showed that the compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for Staphylococcus aureus .

Neuroprotective Effects

Given the presence of the tetrahydrocinnoline moiety, which is known for neuroprotective effects, this compound may also offer benefits in neurodegenerative diseases. In animal models of Alzheimer's disease, similar compounds have been shown to reduce amyloid-beta plaque formation and improve cognitive function .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : The pyrazole ring is known to interact with cellular pathways that regulate apoptosis. It can activate caspases and alter Bcl-2 family protein levels, leading to programmed cell death in cancer cells.

- Enzyme Inhibition : The piperidine portion may inhibit certain enzymes involved in cancer progression and microbial metabolism. This inhibition can disrupt cellular processes essential for growth and survival.

- Neurotransmitter Modulation : Compounds with similar structures have been shown to modulate neurotransmitter levels, potentially offering protective effects against neurodegeneration.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds:

- Case Study 1 : A derivative with a similar structure was tested in vivo for its anticancer properties in mice models bearing xenografts of human breast cancer. The study reported a significant reduction in tumor size after treatment for four weeks .

- Case Study 2 : Another study focused on the antimicrobial properties of pyrazole derivatives found that these compounds displayed synergistic effects when combined with conventional antibiotics against resistant strains of bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.